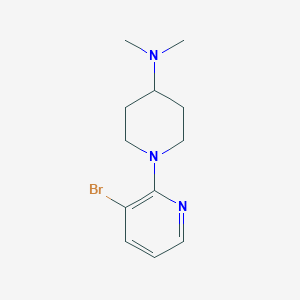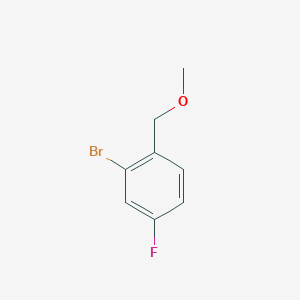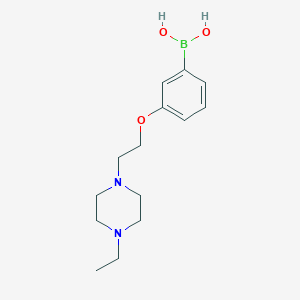
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid
Overview
Description
“4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid” is a chemical compound with the molecular formula C9H11N3O3 . It is a derivative of pyrimidine and morpholine . The compound is used for research purposes .
Physical And Chemical Properties Analysis
The compound “4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid” is stored in a dry environment at 2-8°C . The physical form of the related compound “4-(Pyrimidin-2-yl)morpholine” is a light yellow to yellow powder or crystals .Scientific Research Applications
I have found some information on the scientific research applications of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid. Below are a few applications with detailed sections:
Cancer Research
This compound has been studied for its potential in cancer treatment. It targets the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer, which is crucial for mitotic arrest and cell death in colchicine-resistant cells .
Anti-inflammatory Activities
Pyrimidines, including derivatives like 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid , have shown anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Tubulin Interaction
The co-crystal structure of tubulin with this compound reveals important inhibitor contact residues that are significant for its binding and therapeutic action .
Mechanism of Action
Target of Action
The primary target of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is the colchicine-binding site of tubulin . Tubulin is a globular protein and an integral component of the cytoskeleton, playing important roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .
Mode of Action
The compound binds to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP .
Biochemical Pathways
The binding of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid to tubulin disrupts microtubule dynamics . This disruption can lead to mitotic arrest and cell death, particularly in colchicine-resistant cells . The compound’s action on tubulin and microtubules affects various cellular processes, including cell division and intracellular transport .
Pharmacokinetics
The compound’s molecular weight (209204) and its carboxylic acid group suggest that it may have reasonable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cellular microtubule polymerization, leading to mitotic arrest and cell death across multiple cell lines . This effect is particularly pronounced in colchicine-resistant cells, as the compound is a poor substrate for P-gp multi-drug resistance pumps .
properties
IUPAC Name |
4-pyrimidin-2-ylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWSNMPZSLAJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



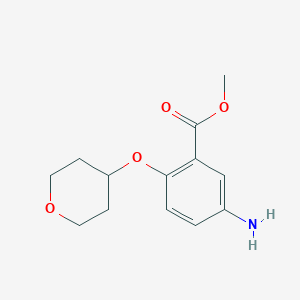

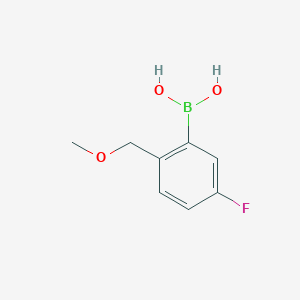
![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
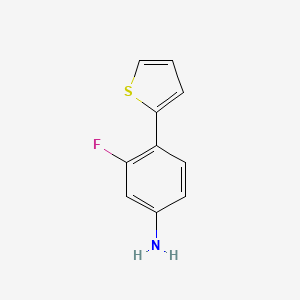
![2-[(4-Iodophenoxy)methyl]pyrrolidine](/img/structure/B1398940.png)
